4-Chlorophenyl 2,4,6-trichloropyrimidine-5-carboxylate
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Overview
Description
4-Chlorophenyl 2,4,6-trichloropyrimidine-5-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 in the ring. This compound is characterized by the presence of a chlorophenyl group and multiple chlorine atoms attached to the pyrimidine ring, making it a highly chlorinated derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorophenyl 2,4,6-trichloropyrimidine-5-carboxylate typically involves the nucleophilic substitution reactions of 2,4,6-trichloropyrimidine with 4-chlorophenol. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale nucleophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Nucleophilic Substitution: The compound undergoes nucleophilic substitution reactions, particularly at the chlorine-substituted positions on the pyrimidine ring.
Oxidation and Reduction:
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) may be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methanol can yield methoxy-substituted pyrimidine derivatives .
Scientific Research Applications
4-Chlorophenyl 2,4,6-trichloropyrimidine-5-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chlorophenyl 2,4,6-trichloropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, particularly those involved in nucleic acid synthesis and repair.
Pathways Involved: It can inhibit the activity of enzymes like dihydrofolate reductase, which is crucial for DNA synthesis, thereby exhibiting its antimicrobial and anticancer effects.
Comparison with Similar Compounds
2,4,6-Trichloropyrimidine: A closely related compound with similar reactivity and applications.
4-Chlorophenyl 2,4,6-trichloropyrimidine: Another derivative with comparable chemical properties.
Uniqueness: 4-Chlorophenyl 2,4,6-trichloropyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its multiple chlorine atoms enhance its electron-withdrawing properties, making it a valuable intermediate in various synthetic applications .
Properties
CAS No. |
87848-03-1 |
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Molecular Formula |
C11H4Cl4N2O2 |
Molecular Weight |
338.0 g/mol |
IUPAC Name |
(4-chlorophenyl) 2,4,6-trichloropyrimidine-5-carboxylate |
InChI |
InChI=1S/C11H4Cl4N2O2/c12-5-1-3-6(4-2-5)19-10(18)7-8(13)16-11(15)17-9(7)14/h1-4H |
InChI Key |
XIBVGIBTKHACHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)C2=C(N=C(N=C2Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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